Ethyl 2-(4-methoxyphenyl)-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(4-methoxyphenyl)-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a methoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of Ethyl 2-(4-methoxyphenyl)-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate involves multiple steps, typically starting with the preparation of the benzofuran core. The synthetic route may include the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the benzofuran core.
Addition of the Trifluoromethylphenyl Group:
Esterification: The final step involves the esterification reaction to form the ethyl ester group.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Ethyl 2-(4-methoxyphenyl)-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and trifluoromethyl groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(4-methoxyphenyl)-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate: Lacks the trifluoromethylphenyl group, which may affect its chemical and biological properties.
Ethyl 2-(4-hydroxyphenyl)-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and interactions.
Ethyl 2-(4-methoxyphenyl)-5-{[4-(methyl)phenyl]methoxy}-1-benzofuran-3-carboxylate: Contains a methyl group instead of a trifluoromethyl group, which may alter its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21F3O5 |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H21F3O5/c1-3-32-25(30)23-21-14-20(33-15-16-4-8-18(9-5-16)26(27,28)29)12-13-22(21)34-24(23)17-6-10-19(31-2)11-7-17/h4-14H,3,15H2,1-2H3 |
InChI Key |
KLPFGHZPYBESSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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